molecular formula C10H7N B2679547 3-Ethynyl-2-methylbenzonitrile CAS No. 2445786-87-6

3-Ethynyl-2-methylbenzonitrile

Cat. No.: B2679547
CAS No.: 2445786-87-6
M. Wt: 141.173
InChI Key: HWFMVJYBZQNVGB-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylbenzonitrile (CAS 2445786-87-6) is a high-value chemical intermediate with a molecular formula of C10H7N and a molecular weight of 141.17 g/mol . Its structure incorporates both a nitrile and an ethynyl group, making it a versatile building block in medicinal chemistry, particularly for the synthesis of potential therapeutics through click chemistry and metal-catalyzed cross-coupling reactions . This compound serves as a critical precursor in the design and synthesis of novel dual A2A/A2B adenosine receptor (AR) antagonists based on a triazole-pyrimidine-methylbenzonitrile core . Research indicates that such antagonists are promising candidates for cancer immunotherapy. In the tumor microenvironment, adenosine signaling through A2A and A2B receptors leads to elevated intracellular cAMP levels, resulting in the suppression of T-cell activation and cytokine production (e.g., IL-2), which allows tumors to evade immune attack . Compounds derived from this compound have demonstrated excellent potency in functional assays, inhibiting NECA-induced cAMP production and showing superior activity in T cell activation assays compared to control compounds . One study highlighted a specific derivative, compound 7i, which exhibited an IC50 of 14.12 nM against the A2B AR and better microsomal stability, underscoring the research value of this chemical scaffold . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethynyl-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-3-9-5-4-6-10(7-11)8(9)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFMVJYBZQNVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 Ethynyl 2 Methylbenzonitrile

Reactions Involving the Terminal Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a versatile functional group that participates in a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne of 3-Ethynyl-2-methylbenzonitrile is a prime substrate for cycloaddition reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry". vulcanchem.comresearchgate.net This reaction provides an efficient route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. researchgate.net

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne can proceed thermally, but often requires elevated temperatures and may result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org A significant advancement is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which proceeds under mild, often aqueous conditions, and selectively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgmdpi.comsioc-journal.cn The CuAAC reaction is known for its high efficiency, broad substrate scope, and tolerance of various functional groups. researchgate.netorganic-chemistry.org Ruthenium catalysts, on the other hand, can selectively produce the 1,5-disubstituted regioisomer. organic-chemistry.org

In the context of this compound, its reaction with an organic azide in the presence of a copper(I) catalyst would be expected to yield a 1-(substituted)-4-(2-methyl-3-cyanophenyl)-1H-1,2,3-triazole. This transformation has been utilized in the synthesis of dual A2A/A2B adenosine (B11128) receptor antagonists, where the ethynyl group of a similar methylbenzonitrile derivative is reacted with an azide to form a triazole linkage. nih.govresearchgate.net

Table 1: Examples of Azide-Alkyne Cycloaddition Reactions

Alkyne Azide Catalyst Conditions Product Ref
This compound derivative Substituted azide Cu(I) - 1,4-Disubstituted 1,2,3-triazole nih.govresearchgate.net
Terminal Alkynes Organic Azides Cu(I) Room temperature, aqueous conditions 1,4-Disubstituted 1,2,3-triazoles organic-chemistry.org
Terminal Alkynes Organic Azides CpRuCl complexes - 1,5-Disubstituted 1,2,3-triazoles organic-chemistry.org

Hydrogenation and Hydrometalation Processes

The ethynyl group can be fully or partially reduced through hydrogenation. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can convert the alkyne to an alkene (cis- or trans- depending on the catalyst and conditions) or further to an alkane. For example, the reduction of nitriles to primary amines can be achieved using H2 gas over a nickel catalyst or with LiAlH4 in dry ether. savemyexams.com

Hydrometalation involves the addition of a metal-hydrogen bond across the triple bond. This can be achieved with various reagents, including boranes (hydroboration), silanes (hydrosilylation), and aluminum hydrides (hydroalumination). These reactions are often regioselective and stereoselective, providing valuable intermediates for further functionalization. For instance, hydroboration of a terminal alkyne followed by oxidation can yield an aldehyde or a carboxylic acid.

Oxidative and Reductive Functionalizations of Alkynes

The alkyne moiety can undergo various oxidative and reductive functionalizations. Oxidative cleavage of the triple bond, often using strong oxidizing agents like ozone or potassium permanganate, can lead to the formation of carboxylic acids. Milder oxidation can yield α-dicarbonyl compounds. thieme-connect.de

Reductive functionalization can introduce new groups onto the alkyne. For example, reductive alkylation can occur where the alkyne is reduced and simultaneously coupled with an alkyl halide. acs.org The reduction of nitriles with reagents like diisobutylaluminum hydride (DIBAL-H) can yield aldehydes after an acidic workup. nih.gov

Metal-Catalyzed Cyclizations and Oligomerizations

The ethynyl group of this compound can participate in various metal-catalyzed cyclization reactions to form carbocyclic and heterocyclic systems. For example, cobalt-catalyzed [2+2+2] cycloadditions of diynes with nitriles are a practical method for constructing substituted pyridines. arkat-usa.orgnih.gov Palladium-catalyzed cyclocarbonylation reactions of 2-ethynylbenzamides have been used to synthesize 3-alkylideneisoindolin-1-ones. nih.gov

Intramolecular cyclization of ortho-alkynylaryl derivatives can be triggered by various catalysts. For instance, silver(I)-catalyzed reactions of ortho-alkynylbenzaldoximes can lead to isoquinoline (B145761) derivatives. researchgate.net Photochemical intramolecular cyclizations also provide a route to various heterocyclic structures. grafiati.com Oligomerization of terminal alkynes can be promoted by transition metal catalysts, leading to the formation of dimers, trimers, or polymers. researchgate.net

Reactions Involving the Nitrile Moiety

The nitrile group, with its electrophilic carbon atom, is susceptible to attack by nucleophiles.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by a range of nucleophiles. ucalgary.ca This reaction is analogous to the nucleophilic addition to carbonyl groups. libretexts.org

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add directly to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org Weaker nucleophiles, like water or alcohols, generally require acid catalysis to activate the nitrile group by protonation of the nitrogen atom. ucalgary.ca

Hydrolysis of the nitrile group, either under acidic or basic conditions, is a common transformation that leads to the formation of a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org

Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH₄) affords a primary amine. savemyexams.comlibretexts.org This provides a valuable route for introducing an aminomethyl group.

Table 2: Nucleophilic Addition Reactions of Nitriles

Nucleophile Catalyst/Conditions Intermediate Product Final Product Ref
H₂O Acid or Base Amide Carboxylic Acid libretexts.org
RMgX or RLi - Imine anion Ketone (after hydrolysis) libretexts.org
LiAlH₄ - - Primary Amine savemyexams.comlibretexts.org

Derivatization of the Nitrile Group

The nitrile (-C≡N) group is a valuable functional handle, serving as a precursor to several other nitrogen-containing functionalities. researchgate.net Its transformations are central to modifying the electronic and structural properties of the parent molecule.

Common derivatizations include:

Conversion to Amides and Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding benzamide (B126) or benzoic acid, respectively.

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Formation of N-hydroxyimidamides: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base can convert the nitrile group into an N-hydroxyimidamide, a key intermediate for synthesizing certain heterocyclic systems. nih.gov

Synthesis of 1-Aminoisoquinolines: In the presence of a suitable catalyst like trimethylaluminum (B3029685) (Me₃Al), benzonitriles can react with amines in a domino nucleophilic addition and intramolecular cyclization process to yield substituted 1-aminoisoquinolines. beilstein-journals.org

These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Transformations of the Methyl Substituent and Aromatic Ring

The reactivity of the aromatic core and the methyl substituent provides further opportunities for structural diversification.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three existing substituents. byjus.com In an EAS reaction, an electrophile attacks the pi electrons of the aromatic ring, leading to the substitution of a hydrogen atom. byjus.commsu.edu The rate and regioselectivity of this attack are influenced by the electron-donating or electron-withdrawing nature of the substituents already on the ring. libretexts.org

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making the reaction faster than with benzene itself. libretexts.org It directs incoming electrophiles to the ortho and para positions (C4 and C6).

Nitrile Group (-CN): This is a deactivating group that withdraws electron density from the ring. libretexts.org It directs incoming electrophiles to the meta position (C5).

Ethynyl Group (-C≡CH): This group is generally considered to be deactivating and meta-directing due to the higher electronegativity of its sp-hybridized carbon atoms. It also directs incoming electrophiles to the C5 position.

The outcome of an EAS reaction on this substrate would be a complex interplay of these competing directing effects. The C5 position is electronically favored by two groups (nitrile and ethynyl), while the C4 and C6 positions are activated by the methyl group. The final product distribution would likely depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

The methyl group itself can be a site for chemical modification, most commonly through free-radical halogenation. Reaction with N-bromosuccinimide (NBS), typically in the presence of a radical initiator, can convert the methyl group into a bromomethyl group. nih.gov This benzylic bromide is a versatile intermediate that can be subsequently reacted with various nucleophiles to introduce a wide range of functional groups. nih.gov

Precursor Functional GroupReagentProduct Functional GroupReference
-CH₃N-Bromosuccinimide (NBS)-CH₂Br nih.gov
-CH₂BrNucleophile (e.g., RS⁻, N₃⁻)-CH₂SR, -CH₂N₃ nih.gov

This table showcases potential modifications based on established chemical principles.

Theoretical and Computational Investigations of 3 Ethynyl 2 Methylbenzonitrile

Prediction and Interpretation of Spectroscopic Properties

Vibrational Spectroscopy (IR, Raman) Simulations

No specific studies detailing the simulated Infrared (IR) or Raman spectroscopy of 3-Ethynyl-2-methylbenzonitrile were identified. Computational chemistry, often employing Density Functional Theory (DFT), is a common method for predicting vibrational frequencies. nih.govmdpi.com This type of analysis for other molecules, like 3-fluoro-4-methylbenzonitrile, has been used to assign specific vibrational modes, such as C-C stretching, C≡N stretching, and the vibrations of methyl groups. researchgate.net However, without dedicated research on this compound, a data table of its simulated vibrational frequencies cannot be compiled.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Similarly, there is a lack of specific published data on the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool in structural elucidation and is often performed using computational models. liverpool.ac.ukst-andrews.ac.uk These predictions are sensitive to the electronic environment of each nucleus within the molecule, which is influenced by factors like inductive effects, mesomeric effects, and magnetic anisotropy. ucl.ac.uk Although general principles of NMR prediction are well-established, specific calculated values for the hydrogen and carbon atoms in this compound are not available in the reviewed sources. liverpool.ac.ukst-andrews.ac.ukucl.ac.uk Therefore, a data table of predicted chemical shifts cannot be provided.

Advanced Analytical Characterization Techniques for Structural Elucidation

High-Resolution Spectroscopic Methods

High-resolution spectroscopy is fundamental to confirming the compound's identity and purity. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 3-Ethynyl-2-methylbenzonitrile is predicted to show four distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display signals for three protons on the benzene (B151609) ring. Given their positions at C4, C5, and C6, they would appear as a complex multiplet or as distinct doublets and triplets. The methyl group (CH₃) protons at the C2 position would produce a singlet, and the terminal acetylenic proton (C≡C-H) would also yield a sharp singlet.

¹³C NMR: The carbon NMR spectrum is expected to show ten unique signals, one for each carbon atom in the distinct electronic environment of the molecule. Key signals would include those for the nitrile carbon (C≡N), the two sp-hybridized carbons of the ethynyl (B1212043) group (C≡C), the sp³-hybridized methyl carbon (CH₃), and the six sp²-hybridized carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections of the aromatic ring and the methyl group.

Predicted NMR Data for this compound

Analysis Predicted Chemical Shift (δ, ppm) Signal Assignment
¹H NMR ~7.3-7.63H, multiplet (aromatic protons at C4, C5, C6)
~3.2-3.51H, singlet (ethynyl proton, -C≡CH )
~2.53H, singlet (methyl protons, -CH ₃)
¹³C NMR ~140-145Aromatic C -CH₃
~130-135Aromatic C -H
~125-130Aromatic C -H
~120-125Aromatic C -C≡CH
~118Nitrile carbon (C ≡N)
~110-115Aromatic C -CN
~90Ethynyl carbon (-C ≡CH)
~80Ethynyl carbon (-C≡C H)
~20Methyl carbon (-C H₃)

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for its key functional groups. The nitrile group (C≡N) stretch typically appears as a sharp, intense band. nih.gov The terminal alkyne presents two distinctive vibrations: the C≡C stretch, which is often of medium to weak intensity, and the ≡C-H stretch, which appears as a sharp, strong band at higher wavenumbers. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this value.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C and C≡N triple bond stretches, being highly polarizable, are expected to produce strong and easily identifiable signals in the Raman spectrum, which can be more intense than their IR counterparts. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectra.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
≡C-H StretchAlkyne~3300Strong, SharpMedium
C-H StretchAromatic3000 - 3100MediumStrong
C-H StretchMethyl (Aliphatic)2850 - 2960MediumMedium
C≡N StretchNitrile2220 - 2240Strong, SharpStrong
C≡C StretchAlkyne2100 - 2140Medium to WeakStrong
C=C StretchAromatic Ring1450 - 1600Medium to StrongStrong

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems. The benzonitrile (B105546) core is a known chromophore. The presence of the ethynyl group extends the π-conjugation of the system, which is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to 3-methylbenzonitrile. The spectrum would likely exhibit characteristic absorption bands corresponding to the electronic transitions of the substituted benzene ring. For related isomers like 4-ethynyl-2-methylbenzonitrile, a broad absorption band near 300 nm associated with π→π* transitions has been noted. materialsciencejournal.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure.

HRMS is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, it can distinguish the compound's exact formula (C₁₀H₇N) from other potential formulas with the same nominal mass. This high level of precision is invaluable for confirming the identity of a newly synthesized compound. st-andrews.ac.uk

Predicted High-Resolution Mass Data for this compound

Ion Formula Calculated Exact Mass (m/z)
Molecular Ion [M]⁺˙C₁₀H₇N141.0578
Protonated Molecule [M+H]⁺C₁₀H₈N142.0657

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and simultaneously fragmented. The resulting pattern of fragment ions is unique to the molecule's structure.

For this compound (molecular weight 141), the most abundant peak would likely be the molecular ion peak (M⁺˙) at m/z = 141 . A key fragmentation pathway for aromatic compounds is the loss of a hydrogen radical, which would produce a significant [M-H]⁺ peak at m/z = 140 . This fragment is often stabilized by forming a larger, cyclic aromatic structure.

Other plausible fragmentation pathways include:

Loss of a methyl radical (·CH₃): This would result in a fragment ion at m/z = 126 (141 - 15).

Loss of acetylene (B1199291) (H-C≡C-H): Cleavage of the ethynyl group could lead to a fragment at m/z = 115 (141 - 26).

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitriles, this would produce a fragment at m/z = 114 (141 - 27).

Analyzing these fragmentation patterns provides strong corroborating evidence for the proposed structure, as the masses of the lost neutral fragments correspond directly to the substituents on the aromatic ring. researchgate.netsigmaaldrich.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For "this compound," a successful X-ray crystallographic analysis would provide invaluable information. It would confirm the planarity of the benzene ring, the specific geometric conformation of the methyl and ethynyl groups relative to the nitrile functionality, and reveal the intermolecular packing forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the crystal lattice.

Despite the power of this technique, a thorough search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for "this compound." Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available at this time. The hypothetical data that would be obtained from such an analysis are presented in the table below to illustrate the type of information that would be generated.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data are illustrative as no published crystal structure was found.)

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules/unit cell)Data not available

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of "this compound" and for its separation from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

In HPLC, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the compound's differential partitioning between the mobile phase and the stationary phase. A detector, typically UV-Vis, measures the concentration of the compound as it elutes from the column, generating a chromatogram where the area of the peak corresponding to "this compound" is proportional to its concentration. This allows for the quantification of purity.

Gas Chromatography operates on a similar principle but is suitable for volatile and thermally stable compounds. The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.

While commercial suppliers indicate that HPLC and other chromatographic data are available for "this compound" bldpharm.com, specific experimental parameters and detailed research findings from peer-reviewed literature are not readily accessible. The following tables outline the typical parameters that would be defined in an HPLC or GC method for the analysis of this compound, with the values listed as "Data not available" due to the absence of specific published methods.

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound (Note: The following parameters are for illustrative purposes as no specific published method was found.)

ParameterCondition
ColumnData not available
Mobile PhaseData not available
Flow Rate (mL/min)Data not available
Detection Wavelength (nm)Data not available
Retention Time (min)Data not available
Purity (%)Data not available

Table 3: Illustrative GC Parameters for Purity Analysis of this compound (Note: The following parameters are for illustrative purposes as no specific published method was found.)

ParameterCondition
ColumnData not available
Carrier GasData not available
Inlet Temperature (°C)Data not available
Oven Temperature ProgramData not available
DetectorData not available
Retention Time (min)Data not available
Purity (%)Data not available

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The dual functionality of 3-Ethynyl-2-methylbenzonitrile renders it a highly adaptable building block in organic synthesis. The terminal alkyne and the nitrile group serve as reactive handles for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.

The ethynyl (B1212043) group is a key feature that allows this compound to serve as a precursor for more complex molecules. This functionality is particularly amenable to cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. For instance, the terminal alkyne can readily participate in Sonogashira couplings, a palladium-catalyzed reaction that joins alkynes with aryl or vinyl halides. This method allows for the direct extension of the molecule's carbon skeleton, enabling the construction of larger, conjugated systems.

Furthermore, the principles of oxidative acetylenic coupling, such as the Glaser or Hay coupling reactions, provide a pathway to dimerize or oligomerize ethynyl-containing compounds. ethz.ch These reactions are instrumental in creating exceptional molecular architectures and advanced materials built upon acetylenic backbones. ethz.ch By employing this compound in such synthetic strategies, chemists can assemble elaborate three-dimensional acetylenic scaffolds. ethz.ch

Table 1: Key Coupling Reactions Utilizing the Ethynyl Group

Reaction NameDescriptionTypical ReagentsResulting Structure
Sonogashira CouplingA cross-coupling reaction to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl/vinyl halide.Pd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl-substituted alkyne
Glaser CouplingAn oxidative homocoupling of terminal alkynes to form a symmetric diacetylene (buta-1,3-diyne).Cu(I) salt (e.g., CuCl), Oxidant (e.g., O₂), Amine baseSymmetrical 1,3-Diyne
Cadiot-Chodkiewicz CouplingA cross-coupling reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical diacetylene.Cu(I) salt, Amine baseUnsymmetrical 1,3-Diyne

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in chemistry and biology, forming the backbone of structures like DNA and many pharmaceuticals. ossila.com Molecules like this compound, which possess multiple reactive sites, are valuable starting materials for synthesizing these important frameworks. ossila.comresearchgate.net

The nitrile group (-CN) and the adjacent ethynyl group can participate in a variety of cyclization and multicomponent reactions. These transformations can lead to the formation of a wide range of nitrogen-containing heterocycles. The increasing demand for novel heterocyclic compounds, particularly in the field of drug discovery, has spurred the development of new synthetic methods that utilize versatile and readily accessible starting materials. thieme-connect.de The structure of this compound makes it an ideal candidate for such synthetic endeavors, providing a scaffold that can be elaborated into diverse and complex heterocyclic systems.

Contributions to Medicinal Chemistry Research and Molecular Design

In medicinal chemistry, the goal is to design and synthesize molecules with specific biological activities. Building blocks that offer unique structural motifs and opportunities for chemical diversification are highly prized.

The substituted benzonitrile (B105546) core of this compound represents a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This core can be chemically modified to create libraries of compounds for biological screening.

Synthetic strategies such as Suzuki coupling and direct arylation can be employed to further functionalize the aromatic ring, while the ethynyl and nitrile groups offer additional points for modification. nih.gov The use of multicomponent reactions (MCRs) is another powerful approach in medicinal chemistry, allowing for the rapid assembly of complex molecules from simpler building blocks in a single step. ub.edu this compound is a suitable candidate for inclusion in MCRs to quickly generate chemical libraries with high degrees of structural diversity, facilitating the discovery of new pharmacologically active agents. ub.edu

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, involving the synthesis of a series of related compounds (analogs) to determine which parts of a molecule are crucial for its biological effects. 21umas.edu.ye The synthetic accessibility of different sites on this compound makes it an excellent starting point for SAR exploration.

A systematic SAR study could involve the following synthetic methodologies:

Modification at the Ethynyl Position: A series of analogs could be prepared by reacting the terminal alkyne via Sonogashira coupling with a diverse panel of aryl halides. This would probe the effect of different substituents at this position on biological activity.

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The resulting functional groups can then be used in amide bond formation reactions, employing coupling reagents like the Mukaiyama reagent, to attach a variety of side chains. mdpi.com

Systematic Library Synthesis: To efficiently explore the chemical space around the core scaffold, modern techniques like multiple parallel synthesis can be used to create "matrix libraries" of compounds. nih.gov This approach allows for the systematic variation of substituents at multiple positions on the molecule simultaneously, accelerating the identification of potent and selective compounds. nih.gov

Table 2: Methodologies for Analog Synthesis in SAR Studies

Molecular PositionSynthetic MethodPurpose in SARExample Reaction
Ethynyl GroupSonogashira CouplingExplore the impact of various aryl/heteroaryl groups on activity.Coupling with diverse aryl iodides.
Nitrile GroupHydrolysis followed by Amide CouplingInvestigate the role of hydrogen bond donors/acceptors and steric bulk.Conversion to acid, then coupling with a library of amines.
Aromatic RingSuzuki CouplingIntroduce substituents on the benzene (B151609) ring to modulate electronic properties and solubility.Conversion of another position to a halide, followed by coupling with boronic acids.

Potential in Material Science and Optoelectronic Applications

The properties that make this compound valuable in organic synthesis also give it significant potential in materials science. Its structure, featuring a planar aromatic system with conjugated π-electrons and a reactive ethynyl group, is a key prerequisite for creating advanced materials with interesting electronic and optical properties.

The ethynyl group enables its use as a monomer in polymerization reactions. For example, analogous compounds are used in copolymerization to produce conjugated polymers. vulcanchem.com Such polymers, with their extended π-systems, are investigated for applications in electronics. Furthermore, this compound has been identified as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing. The ability of acetylenic units to form rigid, extended networks is crucial for building these ordered, three-dimensional structures. ethz.ch These characteristics position the compound as a promising building block for the development of new functional materials for optoelectronic devices. ossila.comisuct.ru

Application as a Monomer in Polymer Chemistry (e.g., Covalent Organic Frameworks)

The presence of the ethynyl and nitrile functionalities makes this compound a potential candidate for the synthesis of specialized polymers, including the highly ordered structures of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with a structure held together by strong covalent bonds, offering a high degree of tunability for various applications.

While direct experimental studies detailing the use of this compound as a primary monomer in COF synthesis are not extensively documented in publicly available research, its structural motifs are highly relevant. For instance, benzonitrile-functionalized COFs have been synthesized and have demonstrated significant potential. A notable example is a mesoporous benzonitrile-functionalized covalent organic framework (TpBD-CN-COF), which has been successfully used as a coating for solid-phase microextraction fibers. nih.gov In this context, the nitrile groups play a crucial role in the material's properties and interactions.

The ethynyl group in this compound offers a versatile reaction site for various polymerization reactions, such as cyclotrimerization, to form highly cross-linked and thermally stable polymers. The general synthetic routes for COFs often involve the reaction of monomers with complementary functional groups to form a porous network. semanticscholar.orgrsc.orgnih.gov Thiophene-based COFs, for example, have been synthesized using building blocks with boronic acid functionalities, highlighting the diversity of monomers that can be employed. mit.edu

The hypothetical incorporation of this compound into a COF structure could proceed via the polymerization of the ethynyl group. The resulting polymer would feature a regular arrangement of the benzonitrile units within the framework, which could be advantageous for applications such as gas storage and separation, catalysis, and sensing, where the polarity and binding affinity of the nitrile group can be exploited.

Table 1: Potential Polymerization Reactions for this compound in COF Synthesis

Reaction TypeReacting Group of MonomerPotential Linkage FormedProperties of Resulting Polymer
CyclotrimerizationEthynyl1,3,5-Trisubstituted benzene ringHigh thermal stability, rigid network
Sonogashira CouplingEthynylEthynylene linkageConjugated polymer backbone, potential electronic applications
Click ChemistryEthynylTriazole ringHigh reaction efficiency, functionalizable polymer

Exploration in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a range of applications in photonics, including optical switching, frequency conversion, and optical data storage. nih.gov Organic molecules with extended π-conjugation and donor-acceptor functionalities are promising candidates for NLO materials.

The molecular structure of this compound, featuring a π-conjugated system composed of the benzene ring and the ethynyl group, along with the electron-withdrawing nitrile group, suggests its potential for NLO applications. Research into organic NLO materials has shown that the introduction of different substituent groups can significantly influence the NLO properties of a molecule. sciresliterature.org For example, studies on polymers with azobenzothiazole structures have demonstrated that the choice of electron-donating or electron-withdrawing groups affects the third-order NLO coefficient. sciresliterature.org

Ethyne-linked polymers have been synthesized and their NLO properties investigated, showing that the ethynyl linkage can contribute to favorable NLO behavior. researchgate.net Furthermore, the investigation of aligned heterotrinuclear complexes with ethynylpyridine spacers has revealed that such structures can exhibit good cubic NLO responses. researchgate.net

Table 2: Key Molecular Features of this compound for Potential NLO Applications

Molecular FeatureRole in NLO Properties
Benzene RingCore of the π-conjugated system
Ethynyl GroupExtends the π-conjugation, enhances electron delocalization
Nitrile GroupElectron-withdrawing group, creates a donor-acceptor system
Methyl GroupCan influence solubility and packing in the solid state

Further research, including both theoretical calculations and experimental measurements, is necessary to fully elucidate the NLO properties of this compound and polymers derived from it.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethynyl-2-methylbenzonitrile, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Sonogashira coupling, using a terminal alkyne precursor and a halogenated benzonitrile derivative. Critical conditions include catalyst selection (e.g., Pd/Cu systems), solvent polarity, and temperature control to minimize side reactions like alkyne oligomerization. Ethanol with triethylamine as a base has been effective in similar acrylonitrile syntheses, achieving yields >75% with room-temperature stirring . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Store in amber glass vials under inert gas (argon or nitrogen) at 4°C to inhibit moisture-induced degradation. Safety protocols from analogous benzonitrile derivatives emphasize fume hood use during synthesis and avoidance of direct light exposure . Stability tests via periodic HPLC analysis are advised to monitor decomposition.

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the ethynyl (δ\delta ~2.5-3.5 ppm for protons) and nitrile (δ\delta ~110-120 ppm for 13^13C) groups.
  • FT-IR : Peaks at ~2210 cm1^{-1} (C≡N stretch) and ~3300 cm1^{-1} (C≡C-H stretch) are diagnostic.
  • XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C≡C-C≡N torsion angles ~109.5°) and crystallographic packing, as demonstrated in structurally similar triazole-acetonitrile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) when analyzing this compound derivatives?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data may arise from conformational flexibility or crystal-packing effects. To resolve these:

  • Perform variable-temperature NMR to assess dynamic equilibria.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental XRD bond lengths/angles .
  • Cross-validate with alternative techniques like Raman spectroscopy or mass spectrometry .

Q. What strategies optimize the regioselectivity of ethynyl group introduction in benzonitrile derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directing Groups : Install electron-withdrawing groups (e.g., nitro) at specific positions to direct alkyne coupling.
  • Catalyst Tuning : Use Pd-PEPPSI-type catalysts with bulky ligands to favor para-substitution over ortho.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic aromatic substitution kinetics, as shown in analogous trimethoxybenzaldehyde syntheses .

Q. What computational methods validate the electronic effects of substituents on this compound's reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Methyl groups typically lower LUMO energy, enhancing electrophilicity.
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., hydrolysis) to quantify electronic effects.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance around the ethynyl group, as applied in hydrazine derivatives .

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